(Cyclohexylmethyl)hydrazine hydrochloride

Description

The exact mass of the compound (Cyclohexylmethyl)hydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Cyclohexylmethyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclohexylmethyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

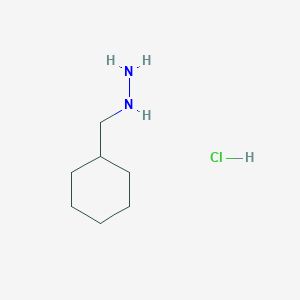

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclohexylmethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h7,9H,1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAOWYFYWHQTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375459 | |

| Record name | Cyclohexylmethylhydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3637-58-9 | |

| Record name | Cyclohexylmethylhydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Cyclohexylmethyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to (Cyclohexylmethyl)hydrazine Hydrochloride

This guide provides a comprehensive technical overview of (Cyclohexylmethyl)hydrazine hydrochloride, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, applications, and safety protocols, offering field-proven insights and detailed methodologies.

(Cyclohexylmethyl)hydrazine hydrochloride is a substituted hydrazine salt. The presence of the cyclohexylmethyl group imparts specific steric and electronic properties, making it a valuable building block for creating more complex molecular architectures. Its hydrochloride salt form enhances stability and simplifies handling compared to the free base.

The definitive Chemical Abstracts Service (CAS) number for this compound is 3637-58-9 [1][2][3][4].

Structural Representation

Caption: 2D Structure of (Cyclohexylmethyl)hydrazine hydrochloride.

Key Chemical Data

A summary of essential identifiers and properties is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 3637-58-9 | [1][2][3][4] |

| Molecular Formula | C₇H₁₇ClN₂ | [4][5] |

| Molecular Weight | 164.68 g/mol | [3][4] |

| IUPAC Name | cyclohexylmethylhydrazine;hydrochloride | [4] |

| Synonyms | (Hydrazinomethyl)cyclohexane hydrochloride, N-(Cyclohexylmethyl)hydrazine hydrochloride | [1][2][5] |

| MDL Number | MFCD06245509 | [1][3] |

| EC Number | 674-328-3 | [4] |

| Flash Point | 141 °C | [3] |

| Purity (Typical) | ≥95-97% | [1][2] |

Synthesis and Characterization

While specific proprietary synthesis routes are seldom published, a plausible and common pathway for producing N-alkylated hydrazines like (Cyclohexylmethyl)hydrazine involves a multi-step process. The choice of this pathway is dictated by the availability of starting materials and the need to control selectivity to avoid over-alkylation.

A generalized synthetic workflow is as follows:

-

Reductive Amination: Cyclohexanecarboxaldehyde is reacted with hydrazine hydrate under reductive conditions (e.g., using a reducing agent like sodium cyanoborohydride or catalytic hydrogenation). This is a highly efficient method for forming the initial C-N bond.

-

Salt Formation: The resulting free base, (Cyclohexylmethyl)hydrazine, is then treated with hydrochloric acid (typically dissolved in an anhydrous solvent like diethyl ether or isopropanol) to precipitate the stable hydrochloride salt. This step is crucial for purification and long-term storage, as the salt is often a crystalline solid that is easier to handle than the oily free base.

Caption: Generalized workflow for the synthesis of the target compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed:

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by analyzing the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Confirms the molecular weight of the free base and provides fragmentation patterns that support the proposed structure.

-

HPLC/UPLC: Used to determine the purity of the final product.

Applications in Research and Drug Development

The utility of (Cyclohexylmethyl)hydrazine hydrochloride stems from the reactive hydrazine moiety, which serves as a versatile handle for constructing a wide range of molecular scaffolds.

As a Synthetic Intermediate

Hydrazines are crucial precursors for the synthesis of nitrogen-containing heterocyclic compounds, a class of molecules that is foundational to medicinal chemistry.[6] Reactions involving the hydrazine group include:

-

Condensation Reactions: Reacting with ketones or aldehydes to form hydrazones.

-

Cyclization Reactions: Serving as a key component in forming rings such as pyrazoles, pyridazines, and triazoles.[7]

These heterocyclic systems are privileged structures in drug design, appearing in a vast number of approved pharmaceuticals.

Potential as a Monoamine Oxidase Inhibitor (MAOI)

The hydrazine functional group is a well-known pharmacophore for the inhibition of monoamine oxidase (MAO) enzymes.[8] MAO-A and MAO-B are responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine.[8] By inhibiting these enzymes, MAOIs increase the concentration of these neurotransmitters in the brain, an effect that has been successfully leveraged to treat depression and other neurological disorders.[9]

Classic MAOIs such as phenelzine and isocarboxazid are hydrazine derivatives.[8] Given its structure, (Cyclohexylmethyl)hydrazine hydrochloride is a candidate for investigation as a novel MAOI. The cyclohexylmethyl substituent would modulate the compound's lipophilicity and binding affinity for the active site of the MAO enzymes, potentially leading to improved efficacy or a different selectivity profile.

Caption: Proposed mechanism of action as a Monoamine Oxidase Inhibitor.

Broader Therapeutic Potential

Some commercial suppliers note the compound's potential utility in treating conditions such as cachexia, autoimmune diseases, diabetes, and rheumatoid arthritis, likely due to its inhibitory effects on inflammatory pathways involving enzymes like cyclooxygenase-1 (COX-1).[3] This suggests its value extends beyond neuroscience into immunology and metabolic disease research.

Safety, Handling, and Storage

As with all hydrazine derivatives, (Cyclohexylmethyl)hydrazine hydrochloride must be handled with appropriate care. It is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.

GHS Hazard Information

The following is a summary of GHS classifications aggregated from multiple sources.

| Hazard Class | GHS Code(s) | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][5] |

| Target Organ Toxicity (Single) | H335 | May cause respiratory irritation | [4][5] |

| Acute Toxicity (Oral) | H302 (Potential) | Harmful if swallowed | [4] |

| Acute Toxicity (Dermal) | H312 (Potential) | Harmful in contact with skin | [4] |

| Acute Toxicity (Inhalation) | H332 (Potential) | Harmful if inhaled | [4] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Eye Protection: Wear chemical safety goggles or a face shield.[11]

-

Skin Protection: Use appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[11][12]

-

Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with appropriate cartridges.

-

General Hygiene: Avoid breathing dust.[12] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[12]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

Exemplar Experimental Protocol: Synthesis of a Pyrazole Derivative

This section provides a representative, step-by-step methodology for using (Cyclohexylmethyl)hydrazine hydrochloride in a common synthetic transformation. This protocol is for illustrative purposes and should be adapted and optimized based on the specific substrate and laboratory conditions.

Objective: To synthesize 1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole from (Cyclohexylmethyl)hydrazine hydrochloride and acetylacetone.

Caption: Experimental workflow for a representative pyrazole synthesis.

Methodology

-

Neutralization of the Salt:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve (Cyclohexylmethyl)hydrazine hydrochloride (1.0 eq) and a mild base such as sodium bicarbonate (1.1 eq) or triethylamine (1.2 eq) in anhydrous ethanol.

-

Stir the mixture at room temperature for 30 minutes. The purpose of this step is to generate the free hydrazine base in situ, which is the reactive species for the subsequent condensation.

-

-

Condensation and Cyclization:

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add acetylacetone (1.0 eq) dropwise to the stirring mixture. The exothermic reaction must be controlled to prevent side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

-

Reaction Completion:

-

Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol).

-

Maintain reflux for 4-6 hours, monitoring the reaction's progress periodically by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole derivative.

-

This protocol illustrates a standard application, demonstrating how the title compound serves as a robust building block for creating complex heterocyclic structures essential for drug discovery pipelines.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). (Cyclohexylmethyl)hydrazine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexylhydrazine hydrochloride. Retrieved from [Link]

-

Angene Chemical. (2024). Cyclohexylhydrazine hydrochloride Safety Data Sheet. Retrieved from [Link]

-

Calca Solutions. (n.d.). Empowered Hydrazine Pharmaceuticals with Calca Solutions. Retrieved from [Link]

- Ménard, J. F., et al. (2021). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. CNS Spectrums, 26(4), 346-356.

-

Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Retrieved from [Link]

Sources

- 1. 3637-58-9 Cas No. | (Cyclohexylmethyl)hydrazine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 2. CYCLOHEXYLMETHYL-HYDRAZINE HYDROCHLORIDE | 3637-58-9 [amp.chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. (Cyclohexylmethyl)hydrazine hydrochloride | C7H17ClN2 | CID 2760985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. nbinno.com [nbinno.com]

- 7. calcasolutions.com [calcasolutions.com]

- 8. admin.imaoi.org [admin.imaoi.org]

- 9. drugs.com [drugs.com]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Physicochemical Profiling and Synthetic Utility of (Cyclohexylmethyl)hydrazine Hydrochloride

Executive Summary

(Cyclohexylmethyl)hydrazine hydrochloride (CAS: 3637-58-9) is a critical aliphatic hydrazine intermediate used primarily as a pharmacophore building block in the synthesis of bioactive heterocycles (e.g., pyrazoles, indazoles) and as a fragment in monoamine oxidase (MAO) inhibitor design.[1][2][3][4][5]

Precise knowledge of its molecular weight (164.68 g/mol ) is the fundamental constant for stoichiometric accuracy in combinatorial library synthesis. Miscalculation of the salt form (mono- vs. dihydrochloride) is a common source of yield failure in downstream cyclization reactions. This guide provides a definitive technical profile, synthetic methodologies, and analytical validation protocols for researchers utilizing this scaffold.

Part 1: Physicochemical Specifications

The following data aggregates confirmed values and calculated properties essential for experimental design.

Table 1: Core Chemical Data

| Property | Value | Technical Context |

| Molecular Weight | 164.68 g/mol | Mono-hydrochloride salt basis.[5][6] |

| Free Base MW | 128.22 g/mol | Used for calculating atom economy. |

| Molecular Formula | C₇H₁₇ClN₂ | C₇H₁₆N₂[2][3] · HCl |

| CAS Number | 3637-58-9 | Specific to the HCl salt form.[3][4] |

| Physical State | White to off-white solid | Hygroscopic; store under inert gas (Ar/N₂). |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, Et₂O). |

| Melting Point | 141–145 °C (dec.) | Decomposition often observed near MP due to hydrazine instability. |

| pKa (est.) | ~7.5 - 8.2 | Protonation occurs at the terminal nitrogen (Nβ) or substituted nitrogen (Nα) depending on sterics; usually Nβ is more basic in alkyl hydrazines. |

Stoichiometric Criticality

In synthetic workflows, particularly the formation of pyrazoles via 1,3-diketone condensation, assuming the wrong salt form leads to incorrect base equivalents.

-

Target: 1.0 eq (Cyclohexylmethyl)hydrazine HCl

-

Base Requirement: Requires 1.0 eq of auxiliary base (e.g., Et₃N, K₂CO₃) just to neutralize the HCl before the nucleophilic hydrazine can react.

-

Risk: If the material is actually the dihydrochloride (MW ~201.1 g/mol ), the reaction will be acidic and stall. Always verify chloride content (see Part 3).

Part 2: Synthetic Methodologies

While direct alkylation of hydrazine is possible, it often suffers from poly-alkylation (forming N,N-dialkyl byproducts). The Reductive Amination (Hydrazone Reduction) route is the "Gold Standard" for laboratory-scale purity, ensuring mono-substitution.

Diagram 1: Synthetic Pathway (Reductive Amination)

Caption: High-fidelity synthesis via hydrazone intermediate to prevent over-alkylation.

Protocol: Reductive Amination (Representative)

Objective: Synthesis of 5.0 g of (Cyclohexylmethyl)hydrazine HCl.

-

Hydrazone Formation:

-

Charge a flask with Hydrazine monohydrate (3.0 eq) in Ethanol (10 vol).

-

Add Cyclohexanecarbaldehyde (1.0 eq) dropwise at 0°C.

-

Allow to warm to RT and stir for 4 hours.

-

Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

-

-

Reduction:

-

Method A (Catalytic Hydrogenation): Add 10% Pd/C (5 wt%) and stir under H₂ balloon (1 atm) for 12 hours.

-

Method B (Hydride): Cool to 0°C, carefully add NaBH₄ (1.5 eq) portion-wise.

-

Workup: Filter catalyst (Method A) or quench with water (Method B). Extract free base into DCM.

-

-

Salt Formation:

-

Dissolve the crude oil (free base) in dry Diethyl Ether or 1,4-Dioxane.

-

Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

-

The white precipitate is collected by filtration, washed with cold ether, and dried under vacuum.

-

Part 3: Analytical Validation & Quality Control

Trusting a vendor label is insufficient for GMP or high-stakes discovery. You must validate the salt stoichiometry.

Diagram 2: Analytical Decision Tree

Caption: Workflow to distinguish between Mono-HCl and Dihydrochloride salts.

Validation Protocols

1. Chloride Content Titration (Gravimetric or Volumetric)

To confirm the MW is 164.68 (Mono-HCl) and not 201.14 (Di-HCl):

-

Theory:

-

Procedure: Dissolve 100 mg of sample in water. Titrate with 0.1 N AgNO₃ using potassium chromate indicator (Mohr’s method) or potentiometric endpoint.

-

Calculation:

-

Theoretical %Cl for Mono-HCl:

-

Theoretical %Cl for Di-HCl:

-

2. 1H-NMR Characterization (DMSO-d6)

Key diagnostic peaks to look for:

-

δ 0.8–1.8 ppm (Multiplets, 11H): Cyclohexyl ring protons.

-

δ 2.6–2.8 ppm (Doublet, 2H): Methylene group (-CH₂-N).

-

δ 8.0–10.0 ppm (Broad singlets): Exchangeable hydrazine protons (-NH-NH₃⁺). Note: Integration varies based on water content and salt form.

Part 4: Safety & Handling (E-E-A-T)

Warning: Alkyl hydrazines are potential genotoxins and sensitizers.

-

Toxicity: Hydrazines often exhibit acute toxicity (H301) and are suspected carcinogens. Handle in a fume hood.

-

Incompatibility: Avoid contact with strong oxidizers (creates azo compounds/nitrogen gas) and aldehydes (unless intending to form hydrazones).

-

Deactivation: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal, though this reaction is exothermic.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760985, (Cyclohexylmethyl)hydrazine hydrochloride. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Hydrazine derivatives and their salts.[3][7] (General safety data for alkyl hydrazines). Retrieved from [Link][3]

- Ragnarsson, U. (2001).Synthetic methodology for alkyl hydrazines. Chemical Society Reviews.

Sources

- 1. 3637-58-9 Cas No. | (Cyclohexylmethyl)hydrazine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. (Cyclohexylmethyl)hydrazine hydrochloride | C7H17ClN2 | CID 2760985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3788-16-7|(Cyclohexylmethyl)hydrazine|BLD Pharm [bldpharm.com]

- 5. biosynth.com [biosynth.com]

- 6. 3637-58-9|(Cyclohexylmethyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 7. Cyclohexylhydrazine hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]

(Cyclohexylmethyl)hydrazine hydrochloride physical properties

Technical Profile: (Cyclohexylmethyl)hydrazine Hydrochloride [1][2][3][4]

Executive Summary

(Cyclohexylmethyl)hydrazine hydrochloride (CAS: 3637-58-9) is the hydrochloride salt of Cimemoxin , a hydrazine-class chemical originally investigated as a Monoamine Oxidase Inhibitor (MAOI). While never fully commercialized as a frontline antidepressant, it remains a critical reference standard in neuropharmacology and a structural building block in the synthesis of complex hydrazine derivatives. This guide details its physicochemical profile, synthesis pathways, and handling protocols for research applications.

Chemical Identity & Structural Analysis

The compound consists of a cyclohexane ring attached to a hydrazine moiety via a methylene bridge. The hydrochloride salt form improves stability and water solubility compared to the free base, which is prone to oxidation.

Table 1: Chemical Identifiers

| Parameter | Specification |

|---|---|

| IUPAC Name | (Cyclohexylmethyl)hydrazine hydrochloride |

| Common Name | Cimemoxin HCl; Cyclohexylmethylhydrazine monohydrochloride |

| CAS Number | 3637-58-9 |

| Molecular Formula | C

Physicochemical Profile

The physical properties of the hydrochloride salt differ significantly from the free base (oil). The salt is a crystalline solid, facilitating easier weighing and dosage formulation in research settings.

Table 2: Physical Properties

| Property | Value / Description | Note |

|---|---|---|

| Appearance | White to off-white crystalline solid | Hygroscopic; tends to clump if exposed to moisture. |

| Melting Point | 91 °C | Sharp melting point indicates high purity; lower ranges suggest hydration. |

| Solubility | High in Water, Methanol, DMSO | Insoluble in non-polar solvents (Hexane, Diethyl Ether). |

| Hygroscopicity | High | Must be stored in a desiccator. |

| pKa | ~7.5 - 8.5 (Hydrazine moiety) | Estimated based on alkylhydrazine class behavior. |

| Stability | Air and Light Sensitive | Oxidizes to azo/azoxy derivatives if not stored under inert gas. |

Synthesis & Manufacturing Pathways

The synthesis of (Cyclohexylmethyl)hydrazine hydrochloride typically follows the "Hydrazone Reduction Route," which offers higher specificity than direct alkylation of hydrazine (which often leads to poly-alkylated byproducts).

Synthesis Workflow (DOT Diagram)

Figure 1: The preferred synthetic route involves hydrazone formation followed by reduction and hydrolysis to ensure mono-substitution.

Laboratory Protocol (Hydrazone Route)

Note: This protocol is adapted for research scale (10-50g).

-

Condensation : Dissolve 3-cyclohexene-1-carbaldehyde (1.0 eq) and N-acetylhydrazine (1.1 eq) in ethanol. Reflux for 4 hours to form the hydrazone.

-

Reduction : Transfer the residue to a hydrogenation vessel. Add 10% Pd/C catalyst (5 wt%) and stir under H

atmosphere (3 atm) at room temperature until H -

Hydrolysis : Filter the catalyst. Dissolve the intermediate in concentrated HCl (6N) and reflux for 2 hours to remove the acetyl group.

-

Isolation : Evaporate the solvent in vacuo. Recrystallize the crude solid from Ethanol/Ether to yield pure (Cyclohexylmethyl)hydrazine hydrochloride.

Pharmacology: Mechanism of Action[6]

As a hydrazine derivative, the compound functions as a non-selective, irreversible inhibitor of Monoamine Oxidase (MAO).

MAO Inhibition Pathway

Figure 2: The hydrazine moiety covalently binds to the FAD cofactor of MAO enzymes, permanently disabling the enzyme until new protein is synthesized.

Handling, Safety & Storage

Hydrazine derivatives are notoriously toxic and potentially carcinogenic. Strict adherence to safety protocols is mandatory.

Table 3: Safety & GHS Classification

| Hazard Class | Code | Description |

|---|---|---|

| Acute Toxicity | H301/H311 | Toxic if swallowed or in contact with skin.[6] |

| Irritation | H315/H319 | Causes skin irritation and serious eye irritation.[3][6] |

| Carcinogenicity | H351 | Suspected of causing cancer (Class effect of hydrazines). |

| Specific Target Organ | H335 | May cause respiratory irritation.[3] |

Storage Protocol:

-

Temperature: Store at 2°C – 8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation.

-

Container: Tightly sealed amber glass vial (light sensitive).

References

-

Biosynth . (n.d.). Hydrazine hydrochloride - Product FH02879. Retrieved from

-

National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 2760985, (Cyclohexylmethyl)hydrazine hydrochloride. Retrieved from

-

World Health Organization . (2011).[5] The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. [PDF]

-

Boissier, J. R., et al. (1966).[5] Synthesis of new monoamine oxidase inhibitors. Chimica Therapeutica, (5–6), 320–326.[5]

-

Sigma-Aldrich . (n.d.). Cyclohexylmethyl-hydrazine hydrochloride MSDS. Retrieved from

Sources

- 1. 3637-58-9|(Cyclohexylmethyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. (Cyclohexylmethyl)hydrazine hydrochloride | C7H17ClN2 | CID 2760985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3788-16-7|(Cyclohexylmethyl)hydrazine|BLD Pharm [bldpharm.com]

- 5. Cimemoxin - Wikipedia [en.wikipedia.org]

- 6. Phenylhydrazine Hydrochloride | 59-88-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-Depth Technical Guide to (Cyclohexylmethyl)hydrazine Hydrochloride: Structure, Synthesis, and Applications

Introduction

(Cyclohexylmethyl)hydrazine hydrochloride is a substituted hydrazine derivative that has garnered interest within the pharmaceutical and medicinal chemistry sectors. As a reactive chemical intermediate, it serves as a versatile building block for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. Its pharmacological profile, characterized by anti-inflammatory properties, positions it as a compound of interest for drug discovery and development.[1] This guide provides a comprehensive technical overview of (Cyclohexylmethyl)hydrazine hydrochloride, detailing its chemical structure, synthesis, spectroscopic characteristics, pharmacological actions, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

(Cyclohexylmethyl)hydrazine hydrochloride is the hydrochloride salt of (Cyclohexylmethyl)hydrazine. The presence of the cyclohexylmethyl group imparts specific steric and electronic properties that influence its reactivity and biological activity. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for both synthetic manipulations and pharmaceutical formulation.

Chemical Structure:

-

IUPAC Name: (Cyclohexylmethyl)hydrazine;hydrochloride

-

Molecular Formula: C₇H₁₇ClN₂

-

Canonical SMILES: C1CCC(CC1)CNN.Cl

-

InChI Key: XMAOWYFYWHQTRZ-UHFFFAOYSA-N

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (Cyclohexylmethyl)hydrazine Hydrochloride

| Property | Value | Source |

| CAS Number | 3637-58-9 | PubChem[2] |

| Molecular Weight | 164.67 g/mol | PubChem[2] |

| Appearance | White crystalline powder (predicted) | --- |

| Hydrogen Bond Donors | 3 | PubChem[2] |

| Hydrogen Bond Acceptors | 2 | PubChem[2] |

| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm[3] |

Synthesis and Purification

The synthesis of N-alkylated hydrazines such as (Cyclohexylmethyl)hydrazine can be approached through several established organic chemistry transformations. A prevalent and logical method is the reductive amination of cyclohexanecarbaldehyde. This method is favored due to the commercial availability of the starting materials and the generally high yields and selectivity of the reaction.

The causality behind this choice of pathway lies in its efficiency. The initial formation of a hydrazone intermediate from the reaction of hydrazine with an aldehyde is a robust and high-yielding reaction. The subsequent reduction of the C=N double bond is readily achieved with a variety of reducing agents, providing a direct and controllable route to the desired N-alkylated hydrazine product.

Experimental Protocol: Reductive Amination Approach

This protocol is a self-validating system; successful formation of the intermediate hydrazone and final product can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis at each stage.

Step 1: Hydrazone Formation

-

To a solution of cyclohexanecarbaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0-5°C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Upon completion, the solvent is typically removed under reduced pressure to yield the crude cyclohexanecarbaldehyde hydrazone. This intermediate can be used in the next step without further purification.

Step 2: Reduction of the Hydrazone

-

Dissolve the crude hydrazone from Step 1 in a suitable solvent, such as methanol or ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (Cyclohexylmethyl)hydrazine free base.

Step 3: Salt Formation

-

Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

-

Filter the resulting white solid, wash with cold solvent, and dry under vacuum to yield (Cyclohexylmethyl)hydrazine hydrochloride.

Caption: Synthesis workflow for (Cyclohexylmethyl)hydrazine hydrochloride.

Spectroscopic and Structural Characterization

Due to the limited availability of published experimental spectra for (Cyclohexylmethyl)hydrazine hydrochloride, this section provides a predicted analysis based on established principles and data from structurally analogous compounds. This serves as a robust guide for identification and quality control.

Predicted ¹H and ¹³C NMR Data

The expected Nuclear Magnetic Resonance (NMR) chemical shifts are summarized in Table 2. The hydrochloride salt form will result in protonation of the hydrazine moiety, leading to broader signals for the N-H protons and a downfield shift for adjacent protons compared to the free base.

Table 2: Predicted NMR Data for (Cyclohexylmethyl)hydrazine Hydrochloride (in D₂O)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Cyclohexyl CH (methine) | 1.6 - 1.8 (multiplet) | ~35-40 | The proton attached to the carbon bearing the CH₂NHNH₂ group. |

| Cyclohexyl CH₂ (methylene) | 0.9 - 1.7 (complex multiplets) | ~25-35 | Overlapping signals for the 5 methylene groups of the cyclohexane ring. |

| -CH₂-N- | ~2.9 - 3.1 (doublet) | ~60-65 | Deshielded due to the adjacent protonated nitrogen atom. |

| -NH₂⁺-NH₂- | 4.5 - 5.5 (broad singlets) | --- | Exchangeable protons; signals may be broad or not observed depending on solvent and concentration. |

Predicted Mass Spectrometry (MS) Fragmentation

Under Electron Ionization (EI), the free base (M=128.22 g/mol ) would be analyzed. The molecular ion peak [M]⁺• at m/z 128 is expected. Key fragmentation pathways would involve:

-

Alpha-cleavage: Loss of the cyclohexyl radical (•C₆H₁₁) to give a fragment at m/z 43 ([CH₂=N-NH₂]⁺).

-

Loss of NH₂: Fragmentation to form the cyclohexylmethyl cation [C₇H₁₃]⁺ at m/z 97.

-

Cyclohexane Ring Fragmentation: Characteristic loss of ethene (28 Da) from the cyclohexyl-containing fragments.

Predicted Infrared (IR) Spectroscopy

Key vibrational modes for the hydrochloride salt would include:

-

N-H stretching: Broad bands in the 2700-3200 cm⁻¹ region, characteristic of ammonium salts.

-

C-H stretching: Sharp peaks just below 3000 cm⁻¹ (2850-2950 cm⁻¹) for the sp³ C-H bonds of the cyclohexyl and methylene groups.

-

N-H bending: A band around 1500-1600 cm⁻¹.

-

C-H bending: Bands in the 1440-1470 cm⁻¹ region.

Pharmacological Profile and Mechanism of Action

(Cyclohexylmethyl)hydrazine has demonstrated notable anti-inflammatory activity. Its mechanism is attributed to the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase-1 (COX-1) and prostaglandin E2 synthase (mPGES-1).[1]

-

Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for converting arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins.[4] By inhibiting COX-1, (Cyclohexylmethyl)hydrazine reduces the availability of PGH₂.

-

Prostaglandin E2 Synthase (mPGES-1) Inhibition: This enzyme specifically catalyzes the conversion of PGH₂ to prostaglandin E₂ (PGE₂), a potent mediator of inflammation, pain, and fever.[5][6] Inhibiting mPGES-1 provides a more targeted approach to reducing inflammation compared to non-selective COX inhibitors, as it specifically blocks the production of PGE₂.[6]

This dual inhibition effectively suppresses the production of inflammatory cytokines and mediators, which is the basis for its therapeutic potential in conditions like rheumatoid arthritis and asthma.[1]

Caption: Mechanism of anti-inflammatory action.

Applications in Research and Drug Development

The utility of (Cyclohexylmethyl)hydrazine hydrochloride extends across several areas of pharmaceutical science:

-

Medicinal Agent: It has been investigated for the treatment of various conditions including cachexia, autoimmune diseases, diabetes, and asthma due to its anti-inflammatory properties.[1]

-

Synthetic Building Block: The hydrazine moiety is highly reactive and serves as a key synthon for constructing a wide array of nitrogen-containing heterocyclic compounds, such as pyrazoles, triazoles, and pyridazines.[7] These scaffolds are prevalent in many biologically active molecules, making it a valuable starting material for creating libraries of novel drug candidates.[7]

-

Fragment-Based Drug Design: The cyclohexylmethyl group combined with the reactive hydrazine functional group makes it an interesting fragment for screening against various biological targets to identify novel binding interactions.

Analytical Methodologies for Quality Control

The analysis of hydrazine and its derivatives is critical, as hydrazine itself is a potential genotoxic impurity (GTI). Regulatory guidelines require strict control of such impurities in active pharmaceutical ingredients (APIs). A common and sensitive method for the determination of residual hydrazine is Gas Chromatography (GC) following derivatization.

Protocol: GC Determination of Residual Hydrazine

This protocol describes a self-validating method for quantifying trace levels of hydrazine. The derivatization step converts the highly polar and reactive hydrazine into a more volatile and stable derivative (an azine), which is amenable to GC analysis.

-

Standard Preparation:

-

Prepare a stock solution of hydrazine sulfate in water.

-

Perform serial dilutions to create calibration standards at the parts-per-million (ppm) level relevant to the specification limit (e.g., 1.5 µ g/day intake).

-

-

Sample Preparation (Derivatization):

-

Accurately weigh the (Cyclohexylmethyl)hydrazine hydrochloride sample (e.g., 100 mg).

-

Dissolve the sample in a diluent that also serves as the derivatizing agent. A common choice is a solution of acetone in water. Acetone reacts with hydrazine to form acetone azine.

-

Vortex the mixture and allow it to react for a set time (e.g., 15-30 minutes) at a controlled temperature (e.g., 40°C) to ensure complete derivatization.

-

-

GC Analysis:

-

Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for higher specificity.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared standard and sample solutions.

-

Temperature Program: Use a suitable temperature gradient to separate the acetone azine peak from the solvent and other components.

-

Quantification: Calculate the amount of hydrazine in the sample by comparing the peak area of acetone azine to the calibration curve generated from the standards.

-

Caption: Analytical workflow for residual hydrazine determination by GC.

Safety and Handling

(Cyclohexylmethyl)hydrazine hydrochloride is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

(Cyclohexylmethyl)hydrazine hydrochloride is a chemical entity with significant potential in drug development, both as a pharmacologically active agent and as a synthetic intermediate. Its anti-inflammatory properties, derived from the inhibition of the COX and mPGES-1 pathways, make it a valuable lead for further investigation. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for researchers aiming to harness its capabilities in the laboratory and in the development of new therapeutics. The provided protocols for synthesis and analysis are designed to be robust and self-validating, ensuring scientific integrity and reproducibility in research and development settings.

References

- The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- (Cyclohexylmethyl)hydrazine hydrochloride | 3637-58-9. (n.d.). Biosynth.

- Hydrazine hydrochloride | 2644-70-4. (n.d.). Biosynth.

- What are PGES inhibitors and how do they work? (2024, June 21). Patsnap Synapse.

- Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives. (2018, November 1). PubMed.

- Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (n.d.). PubMed.

- Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance. (n.d.). PubMed.

- Empowered Hydrazine Pharmaceuticals with Calca Solutions. (n.d.). Calca Solutions.

- Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. (n.d.). Scholars Research Library.

- (Cyclohexylmethyl)hydrazine hydrochloride. (n.d.). PubChem.

- A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies.

- 3637-58-9|(Cyclohexylmethyl)hydrazine hydrochloride. (n.d.). BLD Pharm.

- 3637-58-9 Cas No. | (Cyclohexylmethyl)hydrazine hydrochloride. (n.d.). Apollo Scientific.

- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). Taylor & Francis.

- Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019, May 31). DergiPark.

- Sulforaphane Inhibits Prostaglandin E2 Synthesis by Suppressing Microsomal Prostaglandin E Synthase 1. (n.d.). PLOS One.

- Hydrazine – Knowledge and References. (n.d.). Taylor & Francis.

- Targeting inflammation: multiple innovative ways to reduce prostaglandin E2. (n.d.). PMC - NIH.

- What are COX-1 inhibitors and how do they work? (2024, June 21). Patsnap Synapse.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrazine synthesis by N-N coupling [organic-chemistry.org]

- 3. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are COX-1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. What are PGES inhibitors and how do they work? [synapse.patsnap.com]

- 6. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility Determination of (Cyclohexylmethyl)hydrazine Hydrochloride for Pharmaceutical Applications

Abstract

Solubility is a cornerstone physicochemical property in drug development, profoundly influencing a compound's bioavailability, manufacturability, and formulation design. This guide addresses the notable scarcity of publicly available solubility data for (Cyclohexylmethyl)hydrazine hydrochloride, a compound of interest for researchers in pharmaceutical sciences. Instead of merely reporting non-existent data, this document serves as a comprehensive, field-proven manual for the de novo determination of its aqueous and organic solubility profiles. We present a self-validating, step-by-step protocol for thermodynamic solubility measurement using the gold-standard shake-flask method, grounded in international regulatory standards. Furthermore, we detail robust analytical methodologies for the quantification of (Cyclohexylmethyl)hydrazine hydrochloride, ensuring data integrity and reproducibility. This guide is structured to empower researchers, scientists, and drug development professionals to generate high-quality, reliable solubility data, thereby facilitating informed decision-making in the development pipeline.

Introduction: The Criticality of Solubility in Drug Development

(Cyclohexylmethyl)hydrazine hydrochloride is a hydrazine derivative with a molecular structure that suggests potential applications as a pharmaceutical intermediate or active pharmaceutical ingredient (API). The journey of any potential drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, among which aqueous solubility is paramount. Solubility dictates the rate and extent of dissolution in the gastrointestinal tract, directly impacting oral bioavailability. For formulation scientists, this parameter governs the choice of dosage form, excipients, and manufacturing processes.

Physicochemical Profile of (Cyclohexylmethyl)hydrazine Hydrochloride

Before embarking on experimental solubility determination, a review of the compound's known properties provides essential context for its anticipated behavior. The following data has been compiled from computational models available in public databases.[1] It is important to note that these are predicted values and must be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇ClN₂ | PubChem[1] |

| Molecular Weight | 164.67 g/mol | PubChem[1] |

| IUPAC Name | cyclohexylmethylhydrazine;hydrochloride | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 38.1 Ų | PubChem[1] |

These computed properties, particularly the presence of hydrogen bond donors and acceptors and a moderate polar surface area, suggest that (Cyclohexylmethyl)hydrazine hydrochloride is likely to exhibit some degree of aqueous solubility, which will be significantly influenced by pH due to the basic hydrazine moiety.

Protocol for Thermodynamic Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[2][3] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most reliable and relevant data for biopharmaceutical assessment. The following protocol is aligned with guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO) to ensure regulatory acceptance, particularly for Biopharmaceutics Classification System (BCS) applications.[4][5][6]

Causality Behind Experimental Choices

-

Why the Shake-Flask Method? This method is preferred over kinetic solubility methods because it measures the true thermodynamic equilibrium, which is the most relevant parameter for predicting in vivo dissolution under steady-state conditions. Kinetic methods, while faster, can overestimate solubility as they rely on the precipitation of a supersaturated solution.[7]

-

Why a pH Range of 1.2-6.8? This range simulates the physiological pH conditions of the human gastrointestinal tract, from the stomach (pH 1.2) to the lower intestine (pH 6.8). Determining solubility across this range is a regulatory requirement for BCS classification.[4][6][8]

-

Why 37 ± 1 °C? This temperature is mandated to mimic human physiological conditions.[4][5][9]

-

Why Ensure Excess Solid? The presence of undissolved solid material is the visual confirmation that the solution is saturated and that an equilibrium can be established between the solid and liquid phases.[3]

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

-

Preparation of Media:

-

Prepare a minimum of three aqueous buffer systems: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer), as recommended by ICH guidelines.[4][6]

-

Prepare other solvents of interest (e.g., purified water, ethanol, methanol).

-

Pre-heat all media to the study temperature of 37 ± 1 °C.[5]

-

-

Sample Preparation:

-

To a series of glass vials, add an amount of (Cyclohexylmethyl)hydrazine hydrochloride that is known to be in excess of its expected solubility. A starting point could be 10-20 mg of compound per 1 mL of media.

-

Add a precise volume of the pre-heated solvent/buffer to each vial.

-

Prepare each condition in triplicate to ensure statistical validity.[5]

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or tumbling incubator set to 37 ± 1 °C.

-

Agitate the samples for a predetermined period. A common duration is 24 to 48 hours.[2] To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[5]

-

-

Sample Separation:

-

Once equilibrium is reached, promptly separate the undissolved solid from the saturated solution. This step is critical to prevent artificially high results.

-

Method A: Centrifugation. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) while maintaining the temperature at 37 °C.

-

Method B: Filtration. Use a syringe fitted with a chemically compatible, low-binding filter (e.g., 0.22 µm PVDF) to filter the suspension. The filter should be pre-saturated by discarding the first portion of the filtrate to prevent drug adsorption.[2]

-

-

Analysis:

-

Immediately after separation, carefully pipette a known volume of the clear supernatant/filtrate.

-

Dilute the aliquot with an appropriate solvent (the mobile phase for HPLC or a suitable buffer for UV-Vis) to a concentration within the validated range of the analytical method.

-

Measure the final pH of the remaining saturated solution to confirm it has not shifted significantly during the experiment.[3]

-

Quantify the concentration of the diluted sample using a validated analytical method as described in Section 4.

-

Analytical Quantification of (Cyclohexylmethyl)hydrazine Hydrochloride

Accurate quantification of the dissolved compound is essential for reliable solubility data. Due to the chemical nature of hydrazines, several analytical techniques are applicable. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are two of the most common and accessible methods.

Method Selection Logic

Caption: Logic for Selecting an Analytical Quantification Method.

Method 1: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

HPLC offers high specificity and is the preferred method when dealing with potentially complex matrices or for official regulatory filings.

-

Rationale: Hydrazine compounds can be challenging to retain on standard C18 columns due to their polarity.[10] However, derivatization or the use of mixed-mode columns can achieve robust retention and separation.[10]

-

Step-by-Step Protocol:

-

Derivatization (Optional but Recommended): To enhance retention and detectability, react the hydrazine moiety with an aldehyde, such as salicylaldehyde or p-dimethylaminobenzaldehyde (p-DAB), to form a stable, UV-active hydrazone.[11][12][13] This is a common strategy for hydrazine analysis.[13]

-

Instrumentation and Conditions:

-

Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm) may be sufficient for the derivatized product.[13] For the underivatized compound, a mixed-mode or HILIC column may be necessary.[10]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent like methanol or acetonitrile is a typical starting point.[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: UV detector set to the λmax of the analyte or its derivative (e.g., ~360-458 nm for common derivatives).[11][12][13]

-

-

Calibration: Prepare a series of standard solutions of (Cyclohexylmethyl)hydrazine hydrochloride of known concentrations, subject them to the same derivatization process as the samples, and inject them to create a calibration curve (peak area vs. concentration).

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

-

Method 2: UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but may lack specificity if excipients or impurities absorb at the same wavelength. It is often suitable for solubility screening in simple buffer systems.

-

Rationale: Many hydrazine derivatives can be quantified colorimetrically after reacting with an appropriate agent. The reaction with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium produces a stable yellow product with a distinct absorbance maximum.[11][12]

-

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a solution of p-dimethylaminobenzaldehyde in an acidic solution (e.g., in 1M HCl).[14]

-

Sample and Standard Preparation:

-

Create a series of calibration standards of known (Cyclohexylmethyl)hydrazine hydrochloride concentrations.

-

To a fixed volume of each standard and the unknown sample (from the solubility experiment), add a fixed volume of the p-DAB reagent.

-

Allow the color to develop for a specified time.

-

-

Measurement:

-

Calculation: Plot a calibration curve of absorbance versus concentration for the standards. Use the linear regression equation to calculate the concentration of the unknown samples.

-

Data Analysis and Reporting

The final step is to translate the raw analytical data into a meaningful solubility value.

Calculation of Solubility

The solubility (S) is calculated from the measured concentration of the diluted supernatant/filtrate, taking into account the dilution factor.

-

Formula: S (mg/mL) = C_measured (mg/mL) × Dilution Factor

Where:

-

C_measured is the concentration determined by the analytical method.

-

Dilution Factor is the ratio of the final volume to the initial aliquot volume.

Data Presentation

The results should be summarized in a clear and concise table, which is essential for reports and regulatory submissions.

Table for Solubility Data of (Cyclohexylmethyl)hydrazine Hydrochloride at 37 °C

| Solvent/Buffer Medium | Final pH | Mean Solubility (mg/mL) | Standard Deviation | n |

| 0.1 N HCl | 1.2 ± 0.1 | [Experimental Value] | [Experimental Value] | 3 |

| Acetate Buffer | 4.5 ± 0.1 | [Experimental Value] | [Experimental Value] | 3 |

| Phosphate Buffer | 6.8 ± 0.1 | [Experimental Value] | [Experimental Value] | 3 |

| Purified Water | [Measured Value] | [Experimental Value] | [Experimental Value] | 3 |

| Methanol | N/A | [Experimental Value] | [Experimental Value] | 3 |

| Ethanol | N/A | [Experimental Value] | [Experimental Value] | 3 |

Biopharmaceutics Classification System (BCS) Context

The aqueous solubility data is used to classify the drug substance according to the BCS.

-

High Solubility Definition: A drug is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[4][6][8][9]

-

Dose/Solubility Volume (DSV) Calculation:

-

DSV (mL) = Highest Dose (mg) / S_min (mg/mL)

-

S_min is the lowest solubility measured across the physiological pH range.

-

-

Classification: If the DSV is ≤ 250 mL, the compound is classified as "highly soluble." Otherwise, it is "poorly soluble."

Conclusion

While specific solubility data for (Cyclohexylmethyl)hydrazine hydrochloride remains to be published, this guide provides the necessary framework for its rigorous and reliable experimental determination. By combining the gold-standard shake-flask method with validated analytical quantification techniques such as HPLC or UV-Vis spectrophotometry, researchers can generate the high-quality data required for critical decisions in pharmaceutical development. Adherence to these protocols, which are grounded in established scientific principles and regulatory guidelines, ensures that the generated data is not only accurate but also fit for purpose, whether for internal project advancement or for future regulatory submissions.

References

-

National Center for Biotechnology Information. "Quantification of Hydrazine in Human Urine by HPLC-MS/MS." PubChem, National Library of Medicine, Accessed January 30, 2026. [Link]

-

Sciencemadness Wiki. "Hydrazine hydrochloride." Accessed January 30, 2026. [Link]

-

Scholars Research Library. "Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances." Der Pharma Chemica, 2015. [Link]

-

Z. Ali, et al. "Spectrophotometric determination of hydrazine." PubMed, National Library of Medicine, 2003. [Link]

-

Dissolution Technologies. "Biopharmaceutics Classification System: A Regulatory Approach." June 2010. [Link]

- Google Patents.

-

Mettler Toledo. "Hydrazine in Wastewater | UV/Vis Spectroscopy | ASTM D1385-07." Accessed January 30, 2026. [Link]

-

European Medicines Agency. "ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers." February 10, 2020. [Link]

-

International Council for Harmonisation. "ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers." November 20, 2019. [Link]

-

World Health Organization. "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver." WHO Technical Report Series, No. 1019, 2019. [Link]

-

U.S. Food and Drug Administration. "M9 Biopharmaceutics Classification System-Based Biowaivers." May 2021. [Link]

-

HELIX Chromatography. "HPLC Methods for analysis of Hydrazine." Accessed January 30, 2026. [Link]

-

Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." December 9, 2024. [Link]

-

National Center for Biotechnology Information. "(Cyclohexylmethyl)hydrazine hydrochloride." PubChem, National Library of Medicine, Accessed January 30, 2026. [Link]

-

RASĀYAN Journal of Chemistry. "NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC." Vol. 15, No. 2, 2022. [Link]

-

Asian Journal of Chemistry. "Spectrophotometric Determination of Hydrazine." Vol. 19, No. 2, 2007. [Link]

-

M. H. G. D. Segatto, et al. "ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries." PubMed Central, National Library of Medicine, March 10, 2021. [Link]

-

K. S. Nagaraja, et al. "Spectrophotometric Determination of Hydrazine." ResearchGate, August 2006. [Link]

-

BioAssay Systems. "Solubility Testing – Shake Flask Method." Accessed January 30, 2026. [Link]

-

National Center for Biotechnology Information. "Cyclohexylhydrazine hydrochloride." PubChem, National Library of Medicine, Accessed January 30, 2026. [Link]

-

A. Glomme, et al. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." ResearchGate, August 2005. [Link]

-

Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." June 2011. [Link]

-

National Center for Biotechnology Information. "TABLE 3-2, Physical and Chemical Properties of Hydrazines." Bookshelf, National Library of Medicine, Accessed January 30, 2026. [Link]

-

National Center for Biotechnology Information. "[(1S,2S)-2-methylcyclohexyl]hydrazine." PubChem, National Library of Medicine, Accessed January 30, 2026. [Link]

Sources

- 1. (Cyclohexylmethyl)hydrazine hydrochloride | C7H17ClN2 | CID 2760985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. database.ich.org [database.ich.org]

- 5. who.int [who.int]

- 6. fda.gov [fda.gov]

- 7. enamine.net [enamine.net]

- 8. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. helixchrom.com [helixchrom.com]

- 11. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mt.com [mt.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Technical Guide: (Cyclohexylmethyl)hydrazine Hydrochloride in Medicinal Chemistry

Executive Summary

(Cyclohexylmethyl)hydrazine hydrochloride (CAS 3637-58-9) is a specialized alkylhydrazine building block used primarily in the synthesis of N-substituted nitrogenous heterocycles. Its core utility in medicinal chemistry lies in its ability to install the cyclohexylmethyl moiety—a bulky, lipophilic, sp³-rich pharmacophore that often serves as a bioisostere for benzyl groups. This guide details its application in optimizing Structure-Activity Relationships (SAR), specifically for modulating lipophilicity, metabolic stability, and hydrophobic pocket occupancy in kinase inhibitors and GPCR ligands.

Part 1: Chemical Profile & Strategic Utility

Compound Identity[1]

-

IUPAC Name: (Cyclohexylmethyl)hydrazine hydrochloride

-

CAS Number: 3637-58-9

-

Molecular Formula: C7H16N2 · HCl

-

Molecular Weight: 164.68 g/mol

-

Structure: A hydrazine group (-NH-NH2) attached to a cyclohexyl ring via a methylene linker.

-

Physical State: White to off-white hygroscopic solid.

Pharmacophoric Rationale (The "Why")

In drug design, the decision to use (cyclohexylmethyl)hydrazine over phenylhydrazine or benzylhydrazine is driven by three critical factors:

-

Fsp³ Character & Solubility: Unlike the planar benzyl group, the cyclohexylmethyl group possesses high fraction sp³ (Fsp³) character. Increasing Fsp³ is correlated with improved clinical success rates due to enhanced solubility and reduced promiscuous binding (off-target toxicity) compared to flat aromatic systems.

-

Bioisosterism & Metabolic Stability:

-

Benzyl vs. Cyclohexylmethyl: Benzyl groups are susceptible to cytochrome P450-mediated benzylic oxidation, potentially forming reactive quinone methides or benzoic acid metabolites.

-

Metabolic Fate: The cyclohexylmethyl group is also metabolically active but follows a distinct pathway. It typically undergoes hydroxylation at the 4-position (trans-preference) or oxidation at the methylene linker to form a carboxylic acid. This difference allows medicinal chemists to "dial out" specific metabolic soft spots found in benzyl analogs.

-

-

Hydrophobic Pocket Occupancy: The cyclohexyl ring provides a "thicker" steric profile than a phenyl ring, allowing it to fill globular hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) more effectively than planar aromatics.

Part 2: Synthetic Applications & Mechanisms[2]

The primary application of this reagent is the Knorr Pyrazole Synthesis and related condensation reactions.[1] It acts as a binucleophile, reacting with 1,3-dielectrophiles.

Core Workflow: Regioselective Pyrazole Synthesis

The reaction between (cyclohexylmethyl)hydrazine and a non-symmetrical 1,3-diketone typically yields a mixture of regioisomers (1,3,5- vs 1,4,5-substituted pyrazoles). Control of regioselectivity is achieved through solvent polarity and steric bulk of the diketone.

Mechanism:

-

Nucleophilic Attack: The terminal nitrogen (Nβ, less sterically hindered) of the hydrazine attacks the most electrophilic carbonyl of the 1,3-diketone.

-

Hydrazone Formation: Formation of a hydrazone intermediate.

-

Cyclization: Intramolecular attack by the secondary nitrogen (Nα) on the second carbonyl.

-

Dehydration: Loss of water to aromatize the pyrazole ring.

Visualization: Synthetic Pathway

The following diagram illustrates the standard workflow for generating N-cyclohexylmethyl pyrazoles and indazoles.

Caption: General synthetic route for N-alkylated pyrazoles via condensation. Regioselectivity is dictated by the steric difference between R1 and R2 groups on the diketone.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-(Cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole

Target Audience: Synthetic Chemists requiring a validated procedure for scaffold generation.

Materials:

-

(Cyclohexylmethyl)hydrazine hydrochloride (1.0 equiv)

-

Acetylacetone (1.1 equiv)

-

Triethylamine (Et3N) (1.2 equiv)

-

Ethanol (EtOH) (Grade: Absolute)[2]

Step-by-Step Methodology:

-

Free Base Liberation: In a round-bottom flask, suspend (cyclohexylmethyl)hydrazine hydrochloride (1.0 mmol) in EtOH (5 mL). Add Et3N (1.2 mmol) dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (formation of free hydrazine).

-

Condensation: Add acetylacetone (1.1 mmol) dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of hydrazine by TLC (stain with phosphomolybdic acid or ninhydrin).

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation Check:

-

1H NMR (CDCl3): Look for the pyrazole C4-H singlet around δ 5.8 ppm. The N-CH2 methylene doublet should appear around δ 3.8 ppm.

-

Absence of NH: The disappearance of the broad hydrazine NH signals confirms cyclization.

Part 4: Medicinal Chemistry Case Studies

Anti-Inflammatory Agents (mPGES-1 Inhibitors)

Microsomal prostaglandin E synthase-1 (mPGES-1) is a downstream target of COX-2.[3][4][5] Inhibitors of mPGES-1 are sought as safer alternatives to NSAIDs (avoiding gastrointestinal and cardiovascular side effects).[4][5]

-

Application: The N-cyclohexylmethyl motif has been utilized in pyrazole-based inhibitors to occupy the lipophilic pocket of the mPGES-1 trimer interface.

-

SAR Insight: Substitution of a benzyl group with a cyclohexylmethyl group often retains potency while altering the metabolic clearance profile, reducing the risk of reactive metabolite formation associated with electron-rich aromatic rings.

Soluble Epoxide Hydrolase (sEH) Inhibitors

In the development of sEH inhibitors for hypertension and pain, the stability of the N-substituent is critical.

-

Metabolic Liability: Alkyl groups are prone to oxidation.[6]

-

Pathway: The cyclohexylmethyl group undergoes sequential oxidation:

-

Hydroxylation: Formation of (4-hydroxycyclohexyl)methyl derivatives.

-

Carboxylation: Further oxidation to the carboxylic acid, which is often inactive and rapidly excreted.

-

-

Design Strategy: Chemists use this hydrazine to synthesize leads, then assess metabolic stability. If clearance is too high, the cyclohexyl ring is often substituted (e.g., 4,4-difluoro) to block the oxidation site while maintaining the steric bulk.

Visualization: Metabolic Decision Tree

This diagram guides the medicinal chemist on when to deploy this specific building block versus its aromatic counterpart.

Caption: SAR decision matrix for selecting cyclohexylmethyl over benzyl substituents to improve physicochemical properties.

References

-

Heller, S. T., & Natarajan, S. R. (2006).[7] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Retrieved from [Link]

-

Koeberle, A., & Werz, O. (2015). Perspective of microsomal prostaglandin E2 synthase-1 as drug target in inflammation-related disorders. Biochemical Pharmacology, 15(14). Retrieved from [Link]

-

PubChem. (n.d.). (Cyclohexylmethyl)hydrazine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

(Cyclohexylmethyl)hydrazine hydrochloride as a building block in organic synthesis

Technical Guide: (Cyclohexylmethyl)hydrazine Hydrochloride in Organic Synthesis

Executive Summary

(Cyclohexylmethyl)hydrazine hydrochloride (CAS 3637-58-9) is a specialized alkyl hydrazine building block characterized by a cyclohexyl ring linked to a hydrazine moiety via a methylene spacer.[1] Unlike its direct analogue cyclohexylhydrazine, the methylene bridge in this compound introduces a degree of rotational freedom and steric separation that significantly alters the lipophilicity and binding kinetics of derived pharmacophores.

This guide details the synthesis, reactivity, and application of this moiety in drug discovery, specifically focusing on its role as a precursor for N-substituted pyrazoles and its historical significance as the scaffold for the MAO inhibitor Cimemoxin .

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | (Cyclohexylmethyl)hydrazine hydrochloride |

| Common Name | Cimemoxin HCl (salt form) |

| CAS Number | 3637-58-9 |

| Molecular Formula | C |

| Molecular Weight | 164.68 g/mol |

| Structure | Cyclohexyl-CH |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |

| Key Functionality | Binucleophilic hydrazine (N-nucleophile) |

Synthetic Accessibility

The synthesis of (Cyclohexylmethyl)hydrazine hydrochloride is typically achieved via nucleophilic substitution on an alkyl halide or reductive amination.[1] The alkyl halide route is preferred for laboratory-scale preparation due to the ready availability of cyclohexylmethyl bromide.

Protocol: Synthesis from Cyclohexylmethyl Bromide

Reagents:

Step-by-Step Methodology:

-

Nucleophilic Attack: Charge a reaction vessel with hydrazine hydrate (10 eq) dissolved in ethanol. Heat to reflux (approx. 78°C).[1][2]

-

Addition: Dropwise add cyclohexylmethyl bromide (1 eq) dissolved in ethanol over 1 hour. The slow addition combined with excess hydrazine favors mono-alkylation.[1]

-

Reflux: Maintain reflux for 4–6 hours. Monitor consumption of bromide by TLC (Hexane:EtOAc).

-

Workup: Concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine. Caution: Hydrazine residues are toxic.[1]

-

Extraction: Dissolve the residue in 10% NaOH and extract with dichloromethane (DCM).

-

Salt Formation: Dry the organic layer over Na

SO -

Isolation: Filter the white solid, wash with cold ether, and dry under vacuum to yield (Cyclohexylmethyl)hydrazine hydrochloride.[1][2]

Visual Workflow: Synthesis Pathway

Figure 1: Synthetic route converting cyclohexylmethyl bromide to the hydrazine hydrochloride salt via SN2 substitution.[1][2]

Reactivity & Applications in Drug Discovery

The primary utility of (Cyclohexylmethyl)hydrazine is its ability to act as a dinucleophile in the synthesis of nitrogen-containing heterocycles, particularly pyrazoles.

Core Application: Synthesis of N-Substituted Pyrazoles

Pyrazoles are a privileged scaffold in medicinal chemistry (e.g., Celecoxib, Rimonabant).[1][2] Using (Cyclohexylmethyl)hydrazine allows for the introduction of a bulky, lipophilic cyclohexylmethyl group at the N1 position, which can improve membrane permeability and metabolic stability compared to a simple methyl or phenyl group.

Mechanism: The reaction proceeds via a condensation with 1,3-diketones (Paal-Knorr synthesis type).[1][2] The terminal nitrogen of the hydrazine attacks the carbonyl carbon, followed by dehydration and cyclization.

Protocol: Condensation with Acetylacetone

-

Preparation: Dissolve (Cyclohexylmethyl)hydrazine hydrochloride (1.0 mmol) in Ethanol (5 mL). Add Triethylamine (1.1 mmol) to liberate the free base.[1]

-

Addition: Add Acetylacetone (1.1 mmol) at room temperature.

-

Cyclization: Heat the mixture to reflux for 2–4 hours.

-

Monitoring: Monitor by LC-MS for the formation of the pyrazole mass (M+H).

-

Purification: Evaporate solvent. Partition between water and Ethyl Acetate.[1] The organic layer contains the 1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole.[1]

Visual Workflow: Pyrazole Formation

Figure 2: Mechanism of pyrazole ring formation via condensation of the hydrazine building block with a 1,3-diketone.[2]

Case Study: Cimemoxin (MAO Inhibition)

Historical Context: The free base form of this building block, Cimemoxin (Cyclohexylmethylhydrazine), was investigated in the 1960s as a Monoamine Oxidase Inhibitor (MAOI).[2] It demonstrates how this specific hydrazine motif can biologically interact with enzymes.[1]

Mechanism of Action: MAO enzymes degrade neurotransmitters (Serotonin, Dopamine, Norepinephrine).[1][2][3][4][5] Hydrazine derivatives like Cimemoxin irreversibly inhibit MAO by forming a covalent bond with the flavin cofactor within the enzyme's active site. The cyclohexylmethyl group provides the necessary hydrophobic fit into the enzyme's substrate channel.

Signaling Pathway: MAO Inhibition[1][8][9][10][11]

Figure 3: Mechanism of Action showing Cimemoxin blocking the degradation of neurotransmitters by MAO enzymes.[2]

Handling & Safety

-

Toxicity: Hydrazines are generally suspected carcinogens and mutagens.[1] Handle (Cyclohexylmethyl)hydrazine hydrochloride in a fume hood.

-

Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[1][2] Wear nitrile gloves and safety goggles.[1]

-

Stability: The hydrochloride salt is significantly more stable than the free base, which is prone to oxidation in air. Store the salt in a cool, dry place under inert gas if possible.

References

-

PubChem. (n.d.).[1] (Cyclohexylmethyl)hydrazine hydrochloride | C7H17ClN2.[1][2] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][2]

-

Heller, S. T., & Natarajan, S. R. (2006).[1][2] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.[1][2] Retrieved from [Link]

-

Boissier, J. R., Ratouis, R., Dumont, C., & Lesbros, J. (1966).[1][6][2] Synthesis of new monoamine oxidase inhibitors. Chimica Therapeutica, (5–6), 320–326.[1][6][2] (Historical reference for Cimemoxin).[1][6][2]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. (Cyclohexylmethyl)hydrazine hydrochloride | C7H17ClN2 | CID 2760985 - PubChem [pubchem.ncbi.nlm.nih.gov]